4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline
Description
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a chloro group at the 4th position and an isothiazolidine ring with a dioxido substituent at the 3rd position of the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(11)6-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENKHMXJJDPDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline typically involves the reaction of 4-chloroaniline with a suitable isothiazolidine derivative under controlled conditions. One common method involves the use of thiosemicarbazide and chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(dimethylamino)methyl]aniline
- 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-2-(di(1-pyrrolidinyl)methyl)-N-(1-phenylethylidene)aniline
Uniqueness
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline is unique due to its isothiazolidine ring with a dioxido substituent, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its sulfonamide structure, has been investigated for its potential therapeutic effects, especially as an antimicrobial agent.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : 246.71 g/mol
- CAS Number : 494776-93-1
The compound features a chloro group and a dioxidoisothiazolidin moiety, which contribute to its unique properties and biological activities.
Antimicrobial Properties
This compound has been primarily studied for its antimicrobial properties. The sulfonamide structure allows it to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This competitive inhibition disrupts folic acid synthesis, which is crucial for bacterial cell division and survival.
The mechanism of action involves:
- Inhibition of Dihydropteroate Synthase : The compound competes with PABA, blocking the enzyme's active site.
- Disruption of Folate Synthesis : This leads to decreased production of folic acid, essential for nucleic acid synthesis in bacteria.
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established sulfonamide antibiotics.
- Toxicity Profiles : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully establish its safety in clinical settings.
- Comparative Analysis : When compared with similar compounds like sulfamethoxazole and sulfadiazine, this compound showed enhanced stability and efficacy due to its unique structural features .
Data Table: Comparative Biological Activity
| Compound Name | MIC (µg/mL) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 8 | Inhibition of dihydropteroate synthase | Effective against Gram-positive bacteria |
| Sulfamethoxazole | 8 | Inhibition of dihydropteroate synthase | Commonly used in clinical settings |
| Sulfadiazine | 16 | Inhibition of dihydropteroate synthase | Used in veterinary medicine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
